5-Chloro-4-Hydroxybiphenyl-3-Carboxylic Acid
Overview
Description
5-Chloro-4-Hydroxybiphenyl-3-Carboxylic Acid is a non-polymer compound with the molecular formula C13H9ClO3 and a molecular weight of 248.662 . It is also known by the synonyms 5-Phenyl,3-chlorosalicylic acid and 3-chloro-2-hydroxy-5-phenyl-benzoic acid .
Synthesis Analysis
The synthesis of 5-Chloro-4-Hydroxybiphenyl-3-Carboxylic Acid or related compounds involves various methods. For instance, one method involves the preparation of key intermediates for the synthesis of Eltrombopag, passing through/using intermediate 5’-Chloro-2’-hydroxy [1,1’-biphenyl]-3-carboxylic acid alkaline metal salt . Another method involves the preparation of 3’-amino-2’-hydroxybiphenyl-3-carboxylic acid (BPCA), a synthetic intermediate for the preparation of Eltrombopag .Molecular Structure Analysis
The molecular structure of 5-Chloro-4-Hydroxybiphenyl-3-Carboxylic Acid can be represented by the Isomeric SMILES: c1ccc(cc1)c2cc(c(c(c2)Cl)O)C(=O)O . The compound has 26 atoms, 0 chiral atoms, 27 bonds, and 13 aromatic bonds .Physical And Chemical Properties Analysis
5-Chloro-4-Hydroxybiphenyl-3-Carboxylic Acid has a molecular weight of 248.662 . In terms of its physical properties, it has been found that copolyesters based on m-substituted bifunctional comonomers—4′-hydroxybiphenyl-3-carboxylic (3HBCA) and 3-hydroxybenzoic (3HBA) acids are amorphous, and with an increase in the content of biphenyl units (3HBCA), the glass transition temperature increases significantly (up to 190 °C) .Scientific Research Applications
Materials Science and Chemistry
One area of research focuses on the development and characterization of new materials. For example, Tetra-carboxylic acid-based metal-organic frameworks (MOFs) have been explored for their electrocatalytic properties, particularly for hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) applications. These MOFs, constructed through hydrothermal synthesis, demonstrate the potential for efficient energy conversion and storage technologies (Qiu et al., 2020).
Another study in materials science involved the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterized for their non-linear optical properties. This research highlights the potential use of such compounds in optical limiting applications, which is crucial for developing protective devices against intense light sources (Chandrakantha et al., 2013).
Health-Related Applications
Chlorogenic acids, structurally related to 5-Chloro-4-Hydroxybiphenyl-3-Carboxylic Acid, have been extensively studied for their health benefits. These compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects, making them promising candidates for nutraceutical and food additive applications (Santana-Gálvez et al., 2017). Another review highlighted the comprehensive benefits and mechanisms of chlorogenic acids, emphasizing their neuroprotective, cardioprotective, and anticarcinogenic properties (Lu et al., 2020).
Environmental and Industrial Applications
In the context of environmental and industrial applications, research has been conducted on corrosion inhibition properties of certain compounds for mild steel in acidic mediums. This study suggests potential applications of similar compounds in protecting industrial materials against corrosive environments (Bentiss et al., 2009).
properties
IUPAC Name |
3-chloro-2-hydroxy-5-phenylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO3/c14-11-7-9(8-4-2-1-3-5-8)6-10(12(11)15)13(16)17/h1-7,15H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMZIUFNDNYWDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Cl)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxy-5-phenylbenzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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